ジアクリロイルオキシフルオレセイン

概要

説明

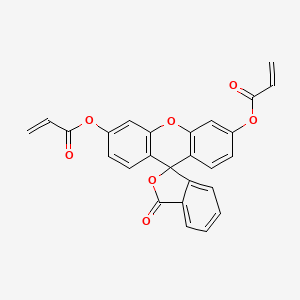

Diacryloyloxyfluorescein, also known as 3’,6’-Diacryloxyspirobenzo[c]-furan[1,9’]xanthen-3-one, is a fluorescent compound widely used in various scientific fields. It is a derivative of fluorescein, a well-known dye, and exhibits unique properties due to the presence of acrylate groups. These properties make it valuable in applications such as imaging, diagnostics, and as a monomer in polymer chemistry .

科学的研究の応用

Diacryloyloxyfluorescein is extensively used in:

Chemistry: As a fluorescent monomer in the synthesis of polymeric materials with unique optical properties.

Biology: In cell imaging and tracking due to its strong fluorescence.

Medicine: As a diagnostic tool in fluorescence-based assays and imaging techniques.

Industry: In the development of advanced materials, including sensors and coatings

作用機序

Target of Action

Diacryloyloxyfluorescein, also known as Fluorescein O,O’-diacrylate , is a fluorescent monomerIt is known that fluorescein, a related compound, is used in angiography or angioscopy of the iris and retina . It serves as a diagnostic aid in corneal injuries and corneal trauma .

Mode of Action

Fluorescein, a structurally similar compound, is known to appear yellow-green in normal tear film and bright green in a more alkaline medium, such as the aqueous humor . This color change is likely due to the interaction of fluorescein with its targets, leading to changes in its chemical environment.

Pharmacokinetics

Understanding the pharmacokinetics of a compound is crucial for predicting its bioavailability and potential interactions with other compounds

Result of Action

Given its structural similarity to fluorescein, it may have similar effects, such as aiding in the diagnosis of corneal injuries and trauma .

Action Environment

It is known that many factors, including ph, temperature, and the presence of other compounds, can influence the action of chemical compounds

生化学分析

Biochemical Properties

Diacryloyloxyfluorescein plays a significant role in biochemical reactions due to its fluorescent properties. It interacts with various biomolecules, including proteins, nucleic acids, and carbohydrates . The compound’s fluorescence allows researchers to track and visualize these interactions in real-time. For instance, Diacryloyloxyfluorescein can be conjugated to proteins or nucleic acids, enabling the study of protein-protein interactions, nucleic acid hybridization, and enzyme activities . The nature of these interactions is primarily non-covalent, involving hydrogen bonding, van der Waals forces, and electrostatic interactions .

Cellular Effects

Diacryloyloxyfluorescein has been shown to influence various cellular processes. Its incorporation into cells allows for the visualization of cellular structures and the monitoring of cellular functions . The compound can affect cell signaling pathways by acting as a fluorescent marker, helping to elucidate the dynamics of signal transduction . Additionally, Diacryloyloxyfluorescein can impact gene expression by serving as a reporter in gene expression studies . Its presence in cells can also influence cellular metabolism by providing insights into metabolic flux and enzyme activities .

Molecular Mechanism

At the molecular level, Diacryloyloxyfluorescein exerts its effects through its fluorescent properties. The compound can bind to specific biomolecules, such as proteins and nucleic acids, through non-covalent interactions . This binding can result in changes in the fluorescence intensity, which can be measured to study the binding interactions and enzyme activities . Diacryloyloyloxyfluorescein can also act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction . Additionally, the compound can influence gene expression by serving as a fluorescent reporter in gene expression assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diacryloyloyloxyfluorescein can change over time. The compound is relatively stable under standard laboratory conditions, with a melting point of 160-163°C and a storage temperature of 2-8°C . Prolonged exposure to light and air can lead to degradation, resulting in a decrease in fluorescence intensity . In in vitro and in vivo studies, long-term exposure to Diacryloyloyloxyfluorescein can affect cellular functions, including changes in cell viability and metabolic activities .

Dosage Effects in Animal Models

The effects of Diacryloyloyloxyfluorescein vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study various biological processes without significant adverse effects . At high doses, Diacryloyloyloxyfluorescein can exhibit toxic effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at higher concentrations .

Metabolic Pathways

Diacryloyloyloxyfluorescein is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the acrylate groups, resulting in the formation of fluorescein . This metabolic conversion can affect the compound’s fluorescence properties and its interactions with other biomolecules . Additionally, Diacryloyloyloxyfluorescein can influence metabolic flux by interacting with key metabolic enzymes and altering metabolite levels .

Transport and Distribution

Within cells and tissues, Diacryloyloyloxyfluorescein is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or active transport, depending on the cell type and the presence of specific transporters . Once inside the cell, Diacryloyloyloxyfluorescein can bind to intracellular proteins and other biomolecules, affecting its localization and accumulation . The compound’s distribution within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

Diacryloyloyloxyfluorescein exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the nucleus, mitochondria, and cytoplasm, depending on the presence of targeting signals or post-translational modifications . The compound’s localization can affect its activity and function, as it may interact with different biomolecules in distinct cellular compartments . For example, Diacryloyloyloxyfluorescein localized to the mitochondria can be used to study mitochondrial dynamics and function .

準備方法

Synthetic Routes and Reaction Conditions: Diacryloyloxyfluorescein can be synthesized through the esterification of fluorescein with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: On an industrial scale, the synthesis of diacryloyloxyfluorescein follows similar principles but is optimized for higher yields and purity. This involves the use of large-scale reactors, continuous monitoring of reaction conditions, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the product .

化学反応の分析

Types of Reactions: Diacryloyloxyfluorescein undergoes various chemical reactions, including:

Polymerization: The acrylate groups can participate in free-radical polymerization, forming cross-linked polymer networks.

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, reverting to fluorescein and acrylic acid.

Oxidation and Reduction: While the fluorescein core can undergo redox reactions, the acrylate groups are relatively stable under mild conditions

Common Reagents and Conditions:

Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under thermal or UV conditions.

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions are employed.

Oxidation: Mild oxidizing agents like hydrogen peroxide can be used

Major Products:

Polymerization: Cross-linked polymers with fluorescent properties.

Hydrolysis: Fluorescein and acrylic acid.

Oxidation: Oxidized derivatives of fluorescein

類似化合物との比較

- Fluorescein O,O’-dimethacrylate

- Fluorescein O-methacrylate

- Fluorescein O-acrylate

Comparison: Diacryloyloxyfluorescein is unique due to its dual acrylate groups, which provide enhanced reactivity and versatility in polymerization reactions compared to its monoacrylate counterparts. This makes it particularly valuable in applications requiring cross-linked polymer networks with fluorescent properties .

生物活性

Diacryloyloxyfluorescein is a derivative of fluorescein, a well-known fluorescent dye used extensively in biological and medical applications. This compound exhibits unique biological activities that make it suitable for various research and clinical applications, particularly in the fields of imaging, drug delivery, and cell biology.

Diacryloyloxyfluorescein is characterized by its acrylate functional groups, which allow for polymerization and conjugation with other biomolecules. Its structure enhances its fluorescence properties while maintaining low toxicity levels, making it an attractive candidate for biological studies.

Biological Activities

1. Antiproliferative and Cytotoxic Effects

Research indicates that fluorescein derivatives, including diacryloyloxyfluorescein, can exhibit cytotoxic effects upon photoactivation. In a study involving HepG2 cells (a human hepatoblastoma cell line), exposure to fluorescein under irradiation resulted in a significant decrease in cell viability (approximately 30% at concentrations ranging from 75 to 2400 μM). This reduction was linked to the generation of singlet oxygen and carbon monoxide, both of which can adversely affect cellular metabolism and induce cell cycle arrest .

2. pH Monitoring

Diacryloyloxyfluorescein has been utilized as a pH-sensitive fluorescent probe. Its fluorescence intensity varies with changes in pH, making it effective for monitoring physiological conditions in biological systems. Studies have shown that fluorescein derivatives are particularly useful in tracking pH fluctuations around neutral conditions (pH ~7.3), which is critical for understanding cellular processes such as metabolism and enzyme activity .

Case Studies

Case Study 1: Fluorescein in Clinical Applications

A clinical assessment conducted over eight years involving 1787 patients who ingested fluorescein at a concentration of 10 mL (10%) reported no significant adverse effects. However, side effects such as itching and discomfort were noted in patients undergoing fluorescein angiography, occurring in about 3% of cases . This highlights the importance of dosage and administration routes when evaluating the safety profile of fluorescein derivatives.

Case Study 2: Skin Sensitization Reactions

In a series of skin prick tests involving over 1000 patients, diacryloyloxyfluorescein was assessed for potential sensitization. While most participants showed no reactions at concentrations up to 1%, some positive reactions were observed at lower concentrations (0.2%). These findings suggest that while generally safe, caution is warranted when using this compound in sensitive populations .

Research Findings

特性

IUPAC Name |

(3-oxo-6'-prop-2-enoyloxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16O7/c1-3-23(27)30-15-9-11-19-21(13-15)32-22-14-16(31-24(28)4-2)10-12-20(22)26(19)18-8-6-5-7-17(18)25(29)33-26/h3-14H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQZGVDHWVBMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C=C)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404617 | |

| Record name | Diacryloyloxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7262-39-7 | |

| Record name | Diacryloyloxyfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。